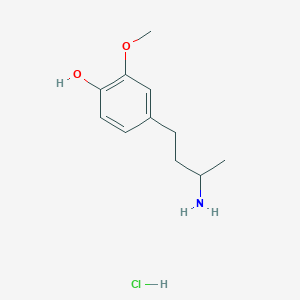

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-aminobutyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2;/h5-8,13H,3-4,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQCTGQRGPHVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1)O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-(3-Aminobutyl)-2-methoxyphenol Hydrochloride

The following technical guide provides an in-depth analysis of 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride (CAS 303010-39-1), a specialized chemical intermediate derived from the vanilloid scaffold.

The "Amino-Zingerone" Scaffold: Synthesis, Characterization, and Medicinal Applications

Executive Summary

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride (CAS 303010-39-1) is a chiral, phenolic primary amine structurally analogous to the natural product Zingerone (vanillylacetone). Often referred to in technical circles as "Amino-Zingerone," this compound represents a critical "privileged scaffold" in medicinal chemistry. Its structural features—a vanillyl headgroup linked to a flexible, branched alkyl amine—make it a versatile building block for the synthesis of TRPV1 modulators (capsinoids) ,

This guide details the scalable synthesis, purification, and application of this compound, emphasizing its role as a bio-isostere for vanillylamine in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of a guaiacol (2-methoxyphenol) core substituted at the para position with a 3-aminobutyl chain.

-

Chirality: The C3 position of the butyl chain is a stereocenter, existing as (R) and (S) enantiomers. The commercial CAS 303010-39-1 typically refers to the racemate unless specified.

-

Pharmacophore: The 4-hydroxy-3-methoxy motif is essential for binding to the vanilloid receptor (TRPV1), while the amine provides a handle for amide coupling (mimicking capsaicin) or reductive alkylation.

Key Data Table

| Property | Specification |

| Chemical Name | 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride |

| CAS Number | 303010-39-1 |

| Molecular Formula | |

| Molecular Weight | 231.72 g/mol (Salt); 195.26 g/mol (Free Base) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| pKa (Calc.) | Phenol: ~10.2; Amine: ~10.5 |

| Melting Point | 168–172 °C (Decomposition) |

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the Reductive Amination of Zingerone . This method is preferred over direct alkylation due to higher regioselectivity and yield.

Reaction Mechanism

The ketone carbonyl of Zingerone condenses with ammonium acetate to form an imine/enamine intermediate, which is subsequently reduced by sodium cyanoborohydride (

Step-by-Step Protocol (Laboratory Scale)

Objective: Synthesis of 10g of 4-(3-Aminobutyl)-2-methoxyphenol HCl.

Reagents:

-

Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone): 10.0 g (51.5 mmol)

-

Ammonium Acetate (

): 39.6 g (515 mmol, 10 eq) -

Sodium Cyanoborohydride (

): 3.2 g (51.5 mmol, 1 eq) -

Methanol (MeOH): 150 mL

-

Hydrochloric Acid (HCl): 1M and 4M in Dioxane

Workflow:

-

Imine Formation: In a 500 mL round-bottom flask, dissolve Zingerone (10 g) in MeOH (150 mL). Add Ammonium Acetate (39.6 g). Stir at room temperature for 1 hour to allow equilibrium formation of the imine.

-

Reduction: Cool the mixture to 0°C. Carefully add

(3.2 g) in small portions (Caution: HCN gas evolution possible; use a fume hood). -

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:10:1) for the disappearance of Zingerone (

) and appearance of the amine ( -

Quenching: Acidify carefully with 1M HCl to pH ~2 to quench excess hydride and decompose boron complexes. Stir for 30 minutes.

-

Workup (Base Wash): Basify the aqueous solution to pH >12 using 4M NaOH. Extract with Dichloromethane (DCM) (

mL).-

Note: The phenol is acidic (

). At pH 12, it exists as the phenolate (water-soluble). Critical Step: To extract the product, adjust pH to ~9.5 (Isoelectric point region) where the amine is uncharged but the phenol is protonated, or use n-Butanol for extraction if solubility is an issue. -

Refined Extraction: Adjust pH to ~10. Extract with EtOAc.[1] The amine is lipophilic enough to extract.

-

-

Salt Formation: Dry the organic layer over

, filter, and concentrate. Redissolve the crude oil in minimal dry Ethanol. Add 4M HCl in Dioxane (1.5 eq) dropwise. -

Crystallization: Precipitate the HCl salt by adding Diethyl Ether. Filter the off-white solid and dry under vacuum.

Visualized Synthesis Workflow

Figure 1: Reductive amination pathway from Zingerone to the target Hydrochloride salt.

Applications in Drug Development

TRPV1 Modulator Synthesis (Capsinoid Analogs)

This compound serves as a direct replacement for vanillylamine in the synthesis of "branched" capsaicin analogs. The methyl group on the butyl chain introduces steric bulk, which can modulate the metabolic stability of the resulting amide bond against amidases.

-

Protocol: React CAS 303010-39-1 with fatty acid chlorides (e.g., Nonanoyl chloride) in the presence of a base (TEA) to yield Homocapsaicin derivatives.

Chiral Resolution & Pharmacophore Exploration

Since the C3 position is chiral, this scaffold is used to study stereoselective binding at the Vanilloid Receptor (TRPV1).

-

Resolution Strategy: The racemic amine can be resolved using (R)-(-)-Mandelic acid or via enzymatic kinetic resolution (Lipase B from Candida antarctica) to yield enantiopure (R) or (S) isomers for SAR (Structure-Activity Relationship) studies.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Proton NMR ( -NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 8.80 | Broad s | 1H | Phenolic -OH |

| 8.10 | Broad s | 3H | |

| 6.70 – 6.60 | Multiplet | 3H | Aromatic Protons (Guaiacol ring) |

| 3.75 | Singlet | 3H | |

| 3.10 | Multiplet | 1H | |

| 2.60 – 2.45 | Multiplet | 2H | Benzylic |

| 1.80 – 1.60 | Multiplet | 2H | Chain |

| 1.20 | Doublet | 3H | Terminal |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

m/z (Free base mass + H) -

Fragmentation: Characteristic loss of

(17 Da) giving m/z 179.

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Precaution |

| Acute Toxicity | Cat 4 (Oral) | Harmful if swallowed. |

| Skin Irritation | Cat 2 | Causes skin irritation. |

| Eye Irritation | Cat 2A | Causes serious eye irritation. |

| STOT-SE | Cat 3 | May cause respiratory irritation. |

Handling: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the phenol and "browning" of the amine.

References

-

ChemicalBook. (n.d.). 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride Product Page. Retrieved from

- Kobata, K., et al. (2008). "Synthesis and structure-activity relationship of capsaicin analogs." Journal of Medicinal Chemistry. (Contextual reference for Vanilloid synthesis).

- Surh, Y.J. (2002). "Anti-tumor promoting potential of selected spice ingredients with antioxidative and anti-inflammatory activities." Food and Chemical Toxicology. (Contextual reference for Zingerone bioactivity).

-

PubChem. (n.d.). Compound Summary for Zingerone (Precursor). Retrieved from

Sources

Technical Monograph: 4-(3-Aminobutyl)-2-methoxyphenol HCl

Synonyms: Zingerone Amine HCl, 4-(4-Hydroxy-3-methoxyphenyl)-2-aminobutane HCl CAS: 303010-39-1 (HCl salt) | Molecular Formula: C₁₁H₁₈ClNO₂

Executive Summary & Molecular Identity

This technical guide profiles 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride , a critical vanilloid intermediate used primarily in the synthesis of TRPV1 (Transient Receptor Potential Vanilloid 1) modulators and non-pungent capsaicin analogs. Structurally, it represents the reductive amination product of Zingerone (vanillylacetone), retaining the pharmacophoric "vanillyl" headgroup essential for receptor binding while providing a reactive primary amine handle for diversifying lipophilic tails.

Unlike its parent capsaicinoids, this salt is stable, water-soluble, and serves as a versatile scaffold for developing "soft drugs" (capsinoids) and metabolic probes.

Structural Analysis

The molecule consists of three distinct functional domains:

-

Vanillyl Core (A-Region): A 4-hydroxy-3-methoxyphenyl ring responsible for hydrogen bonding with the TRPV1 S4-S5 linker (specifically Thr550 and Glu570 residues).

-

Aliphatic Linker (B-Region): A butyl chain containing a chiral center at the

-position (C3 relative to the ring). -

Amine Terminus: A primary amine (protonated as HCl salt) that replaces the amide bond found in capsaicin, altering metabolic stability and solubility.

| Property | Specification |

| Molecular Weight | 231.72 g/mol (HCl salt) |

| Exact Mass | 195.1259 (Free base) |

| Appearance | Off-white to pale beige hygroscopic solid |

| Solubility | High in H₂O, MeOH, DMSO; Low in Et₂O, Hexane |

| pKa (Calculated) | Phenol: ~9.8 |

Synthesis & Production Logic

The most robust synthetic route utilizes Zingerone as the starting material. This approach is preferred over total synthesis from vanillin due to the availability of zingerone and the efficiency of reductive amination.

Reaction Pathway (Graphviz Visualization)

The following diagram outlines the conversion of Vanillin to Zingerone, followed by the reductive amination to the target amine.

Caption: Step-wise synthesis from Vanillin to the target HCl salt via Zingerone and reductive amination.

Detailed Protocol: Reductive Amination of Zingerone

Objective: Convert the ketone functionality of Zingerone to a primary amine while preserving the phenolic integrity.

Reagents:

-

Zingerone (1.0 eq)

-

Ammonium Acetate (10.0 eq) - Excess ensures primary amine formation over secondary.

-

Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq)

-

Methanol (Solvent)

-

HCl (4M in Dioxane)

Step-by-Step Methodology:

-

Imine Formation: Dissolve Zingerone (19.4 g, 100 mmol) and Ammonium Acetate (77.1 g, 1000 mmol) in dry Methanol (200 mL). Stir at room temperature for 2 hours under nitrogen atmosphere. Note: High concentration of ammonia drives the equilibrium toward the imine.

-

Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN (4.4 g, 70 mmol) portion-wise to prevent runaway exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS.

-

Quenching: Acidify carefully with concentrated HCl to pH < 2 to quench excess hydride and decompose boron complexes.

-

Workup (Base Switch):

-

Basify the aqueous phase with NaOH to pH > 12 (Phenol will deprotonate, but Amine will be free base).

-

Critical Step: Extract non-polar impurities with Ethyl Acetate (discard organic).

-

Adjust pH to ~9.5 (Amine is uncharged, Phenol is largely protonated/neutral).

-

Extract product into Ethyl Acetate (3x).

-

-

Salt Formation: Dry the organic layer over Na₂SO₄.[1] Filter and add HCl in Dioxane (1.1 eq) dropwise. The hydrochloride salt will precipitate.

-

Purification: Recrystallize from Ethanol/Ether to yield the target as a white solid.

Biological Utility & Mechanism

This molecule acts as a pharmacophoric anchor for the TRPV1 channel. While the amine itself has low potency compared to Capsaicin, it is the requisite scaffold for synthesizing high-affinity agonists and antagonists.

TRPV1 Pharmacophore Mapping

The biological activity relies on the "Tail-Linker-Head" model. 4-(3-Aminobutyl)-2-methoxyphenol represents the Head + Linker segment.

Caption: Interaction logic of the vanillyl amine scaffold within the TRPV1 binding pocket.

Key Applications

-

Metabolic Standards: Used to identify metabolites of Zingerone and Capsaicinoids in pharmacokinetic studies.

-

"Soft Drug" Synthesis: The amine allows coupling with ester-containing fatty acids to create Capsinoid analogs that hydrolyze rapidly in blood, reducing systemic side effects (e.g., neurogenic inflammation) while maintaining local efficacy.

-

Click Chemistry: The primary amine can be easily converted to an azide or alkyne for "click" conjugation to fluorophores, enabling visualization of TRPV1 distribution in tissues.

Analytical Validation

To ensure scientific integrity, the synthesized salt must be validated using the following parameters.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, 0.1% TFA in Water/Acetonitrile) | > 98.0% Area |

| Identity (¹H NMR) | 400 MHz, DMSO-d₆ | Peaks: 6.6-6.8 ppm (Ar-H), 3.7 ppm (OCH₃), 3.1 ppm (CH-N) |

| Chloride Content | Argentometric Titration | 15.1% ± 0.5% (Theoretical for HCl salt) |

| Water Content | Karl Fischer | < 1.0% (Must be kept dry) |

Storage: Store at -20°C under Argon. The phenol group is sensitive to oxidation (turning pink/brown) upon exposure to air and light.

References

-

PubChem. (2025).[2][3] Compound Summary: 4-(3-Aminobutyl)phenol (Analogous Structure). National Library of Medicine. Retrieved from [Link]

-

Appendino, G., et al. (2005). "Structure-Activity Relationship of 1,3-Diarylalkyl Thioureas Possessing New Vanilloid Equivalents." Journal of Medicinal Chemistry, 48(18), 5823–5836. (Discusses Vanillyl amine SAR).[4]

-

Ahmad, B., et al. (2015). "A Review on Pharmacological Properties of Zingerone." The Scientific World Journal.[5] (Context on Zingerone precursor). Retrieved from [Link]

- Caterina, M. J., et al. (1997). "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature, 389, 816–824.

Sources

Novel Vanillyl Building Blocks: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide

Introduction: The Enduring Legacy of the Vanillyl Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The vanillyl group, chemically known as 4-hydroxy-3-methoxybenzyl, is a quintessential example of such a scaffold.[1][2] Derived from vanillin, a natural product renowned for its flavor and aroma, this simple phenolic aldehyde has become a cornerstone for the synthesis of complex molecular architectures.[1][2][3] Its inherent structural features—a hydroxyl group for hydrogen bonding, a methoxy group to modulate electronics and lipophilicity, and an aromatic ring for π-stacking interactions—provide a versatile platform for chemical modification.[1][2][4]

This guide provides an in-depth technical exploration of novel vanillyl building blocks, designed for researchers and drug development professionals. We will move beyond a simple catalog of compounds to explain the causality behind synthetic choices, detail validated experimental protocols, and explore the structure-activity relationships that govern their therapeutic potential, with a primary focus on their interaction with the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a key target in pain and inflammation research.[5][6][7][8]

The Vanillyl Pharmacophore: Deconstructing a Privileged Scaffold

The power of the vanillyl group lies in its trifecta of functional groups, which can be independently or concertedly modified to fine-tune pharmacological activity.

-

The Phenolic Hydroxyl Group: This is arguably the most critical feature for interaction with many vanilloid-binding proteins, particularly TRPV1. It acts as a crucial hydrogen bond donor, anchoring the ligand in the receptor's binding pocket.[9][10] Its acidity can be modulated, or it can be used as a handle for etherification to create prodrugs or alter solubility.

-

The Methoxy Group: Positioned ortho to the hydroxyl group, the methoxy substituent is vital for high-potency interactions with targets like TRPV1.[10] It influences the electronic properties of the aromatic ring and the hydrogen-bonding potential of the adjacent hydroxyl group.

-

The Aromatic Ring and C4-Substituent: The benzene ring provides a rigid scaffold and participates in hydrophobic and π-stacking interactions within the binding site. The substituent at the C4 position (para to the hydroxyl group) is the primary point of diversification. In vanillin, this is an aldehyde, a highly versatile functional group that serves as the starting point for countless synthetic transformations.[1][3][4]

Caption: Synthetic pathways from the vanillin scaffold to diverse building blocks and their therapeutic applications.

Synthesis of Novel Vanillyl Building Blocks: Protocols and Rationale

The versatility of the aldehyde and phenol groups in vanillin allows for a wide array of synthetic transformations.[1][4] We present here validated protocols for key classes of vanillyl derivatives.

Vanillyl Amides: The Capsaicin Archetype

Vanillyl amides are among the most studied derivatives, with capsaicin being the archetypal agonist for the TRPV1 receptor.[11] The synthesis typically involves the coupling of vanillylamine with a carboxylic acid.

This two-step protocol first generates the crucial vanillylamine intermediate from vanillin, followed by amide coupling.

Step 1: Reductive Amination of Vanillin to Vanillylamine

-

Rationale: This is a standard and efficient method to convert an aldehyde to a primary amine. The formation of an oxime intermediate followed by reduction is a reliable route.[12]

-

Oxime Formation: Dissolve vanillin (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of vanillin.

-

Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude vanillin oxime, which can often be used directly in the next step.

-

Reduction: Dissolve the crude vanillin oxime in ethanol in a hydrogenation vessel. Add a catalytic amount of Palladium on carbon (10% Pd/C). Pressurize the vessel with hydrogen gas (50-60 psi) and shake at room temperature overnight.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield vanillylamine. Purity can be assessed by NMR and mass spectrometry.

Step 2: Amide Coupling of Vanillylamine with Oleic Acid

-

Rationale: The use of a peptide coupling reagent like Dicyclohexylcarbodiimide (DCC) provides a mild and efficient method for forming the amide bond, minimizing side reactions.[13]

-

Activation: Dissolve oleic acid (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir for 20 minutes to form the active ester intermediate.

-

Coupling: Add a solution of vanillylamine (1.05 eq) in DCM to the reaction mixture dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to afford pure olvanil.[14]

Vanillyl Ethers: Modulating Sensation and Stability

Etherification of the phenolic hydroxyl group of vanillyl alcohol (obtained by reduction of vanillin) leads to compounds like Vanillyl Butyl Ether (VBE), a popular warming agent in cosmetics that is gentler than capsaicin.[15][16]

-

Rationale: This synthesis proceeds via a Williamson ether synthesis, a classic and reliable method for forming ethers. Using vanillyl alcohol instead of vanillin prevents side reactions with the aldehyde group.[15]

-

Reduction of Vanillin: Dissolve vanillin (1.0 eq) in methanol and cool to 0°C. Add sodium borohydride (NaBH4) (1.2 eq) portion-wise, controlling the effervescence. Stir for 1-2 hours at room temperature.

-

Workup: Quench the reaction by slowly adding 1M HCl until the pH is neutral. Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to yield vanillyl alcohol.

-

Etherification: Dissolve vanillyl alcohol (1.0 eq) and 1-bromobutane (1.2 eq) in acetone. Add potassium carbonate (K2CO3) (2.0 eq) as a base. Reflux the mixture overnight.

-

Purification: Cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to yield VBE as a clear oil.[15] A validated HPLC method can be used to confirm purity and concentration in final formulations.[17]

Vanillyl Building Blocks in Drug Discovery: A Focus on the TRPV1 Receptor

The vanillyl scaffold has been most extensively explored in the context of the TRPV1 receptor, a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat (>42°C), acidic pH, and pungent chemicals like capsaicin.[5][6][7] Overactivation of TRPV1 is implicated in various pathological pain states, making it a prime therapeutic target.[8][18]

Structure-Activity Relationships (SAR) of Vanilloid Ligands

Decades of research have elucidated the key structural features required for potent TRPV1 modulation. These findings are crucial for the rational design of new agonists and antagonists.

| Structural Region | Modification | Impact on Activity | Rationale/Example |

| A-Region (Aromatic Ring) | Removal/Replacement of 4-OH group | Drastic loss of activity | The 4-hydroxyl is a critical H-bond donor. Bioisosteric replacement with 4-NH2 leads to weak potency.[10] |

| Removal of 3-OCH3 group | Significant loss of activity | The 3-methoxy group is crucial for orienting the 4-OH group and for vanilloid pocket interactions.[10] | |

| B-Region (Linker) | Amide vs. Ether vs. Urea | Modulates potency and stability | The amide bond in capsaicin is important. Ethers (VBE) can also confer activity, often with different sensory profiles.[15][16] |

| C-Region (Acyl Chain) | Chain length and Unsaturation | Fine-tunes potency and lipophilicity | For N-AVAMs, an unsaturated long-chain is often optimal for potent inhibition of anandamide transport and CB1 binding.[14] Gingerols show increased potency with longer acyl chains.[19] |

Mechanism of Action at the TRPV1 Receptor

Vanilloid compounds bind to a specific "vanilloid pocket" located in the intracellular region of the TRPV1 channel, near the S4-S5 linker.

Caption: Mechanism of TRPV1 channel activation by a vanilloid agonist like capsaicin.

Binding of an agonist like capsaicin stabilizes the channel's open state through a "pull-and-contact" mechanism involving the vanillyl group and the S4-S5 linker.[9] This conformational change opens a pore, allowing an influx of cations, primarily Ca²⁺, which depolarizes the sensory neuron and transmits a pain signal.[5][18] Antagonists, conversely, bind to the same pocket but fail to induce this activating conformational change, thereby blocking the action of endogenous or exogenous agonists.[5]

Beyond Pain: Expanding Therapeutic Horizons

While TRPV1 modulation remains the most prominent application, novel vanillyl building blocks are demonstrating efficacy in a range of other therapeutic areas. The inherent structure of vanillin makes it an excellent starting point for creating hybrid molecules that combine its features with other pharmacologically active moieties.[1][2]

-

Antimicrobial Agents: Amides derived from vanillic acid have shown significant antibacterial activity against strains like Staphylococcus aureus and antifungal activity against Candida species.[13][20]

-

Anticancer Activity: Vanillin-derived Schiff bases and chalcones have exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[2] The mechanism often involves inducing apoptosis and inhibiting key cancer-related enzymes.

-

Anti-Alzheimer's Agents: By hybridizing the vanillin scaffold with moieties like tacrine or naphthalimide, researchers have developed multi-target-directed ligands that inhibit both acetylcholinesterase (AChE) and β-amyloid aggregation, two key pathological hallmarks of Alzheimer's disease.[21][22]

Expert Insights and Future Directions

The development of vanillyl-based drugs is not without challenges. A major hurdle for TRPV1 antagonists has been the side effect of hyperthermia, as the channel is involved in body temperature regulation.[6][8] This has led to a search for "biased" modulators that can separate the analgesic effects from the thermoregulatory ones.

The future of vanillyl building blocks is bright and is expanding in two key directions:

-

Sustainable Chemistry: As a bio-sourced building block derivable from lignin, vanillin is at the forefront of green chemistry.[3][23] Developing synthetic routes that are environmentally friendly and utilize this renewable feedstock is a major focus, not only for pharmaceuticals but also for bio-based polymers and electronic materials.[24][25]

-

Multi-Target Ligands: The "one-drug, one-target" paradigm is evolving. The vanillyl scaffold is perfectly suited for creating hybrid molecules designed to interact with multiple targets simultaneously, a promising strategy for complex multifactorial diseases like cancer and neurodegenerative disorders.[2][22]

Conclusion

The vanillyl moiety has transcended its origins as a simple flavor compound to become a truly privileged scaffold in drug discovery. Its synthetic tractability, derived from the versatile aldehyde and phenol functional groups, allows for the creation of vast libraries of diverse building blocks, including amides, ethers, and complex heterocycles. These building blocks have proven invaluable in the rational design of modulators for the TRPV1 pain receptor and are showing immense promise in oncology, infectious diseases, and neurodegeneration. As the pharmaceutical industry continues to embrace sustainable practices and multi-target therapeutic strategies, the humble vanillin derivative is poised to remain a central and powerful tool in the development of next-generation medicines.

References

-

A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - Frontiers. (n.d.). Frontiers. Retrieved February 21, 2026, from [Link]

-

Full article: Drug design and development through the vanilloid receptor. (2007, August 17). Taylor & Francis. Retrieved February 21, 2026, from [Link]

-

TRPV1 in Drug Discovery: Targeting Pain and Other Pathological Disorders. (n.d.). Creative Biolabs. Retrieved February 21, 2026, from [Link]

-

Drug design and development through the vanilloid receptor - PubMed. (2007, August 15). PubMed. Retrieved February 21, 2026, from [Link]

-

Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PubMed. (2012, March 15). PubMed. Retrieved February 21, 2026, from [Link]

-

Development of a Large Scale Asymmetric Synthesis of Vanilloid Receptor (TRPV1) Antagonist ABT-102 - ACS Publications. (2007, February 23). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Chemical Structure of Vanilloids. The four gingerols and four shogaols used in this experiment were illustrated. - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Unsaturated long-chain N-acyl-vanillyl-amides (N-AVAMs): vanilloid receptor ligands that inhibit anandamide-facilitated transport and bind to CB1 cannabinoid receptors - PubMed. (1999, August 19). PubMed. Retrieved February 21, 2026, from [Link]

-

Role of phosphorylation and vanilloid ligand structure in ligand-dependent differential activations of transient receptor potential vanilloid 1 - PubMed. (2024, October 22). PubMed. Retrieved February 21, 2026, from [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega - ACS Publications. (2025, November 21). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC. (2025, November 21). PMC. Retrieved February 21, 2026, from [Link]

-

Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC - NIH. (2019, April 15). PMC. Retrieved February 21, 2026, from [Link]

-

The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - SciSpace. (2019, April 8). SciSpace. Retrieved February 21, 2026, from [Link]

-

(PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - ResearchGate. (2022, July 7). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities - Dove Medical Press. (2021, February 23). Dove Medical Press. Retrieved February 21, 2026, from [Link]

-

Naturally occurring compounds and drugs containing vanillyl moiety. - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

(PDF) Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Synthesis of New Vanillin Derivatives from Natural Eugenol - AIP Publishing. (n.d.). AIP Publishing. Retrieved February 21, 2026, from [Link]

-

Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - ResearchGate. (2019, April 15). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Bioisosterism: Interchange of 4-OH to 4-NH2 in Vanillin or Homovanillin Ring of Capsaicinoids - Ovid. (n.d.). Ovid. Retrieved February 21, 2026, from [Link]

-

The Chemistry of Warmth: A Deep Dive into Vanillyl Butyl Ether. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 21, 2026, from [Link]

-

Any synthetic route to get vanillyl amine? - ResearchGate. (2020, February 3). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Vanilloid - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - Frontiers. (2022, July 6). Frontiers. Retrieved February 21, 2026, from [Link]

-

How Vanillyl Butyl Ether is Revolutionizing Skincare Formulations? - Anbu Chem. (2024, September 24). Anbu Chem. Retrieved February 21, 2026, from [Link]

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 7). Frontiers. Retrieved February 21, 2026, from [Link]

-

Biosourced Vanillin-Based Building Blocks for Organic Electronic Materials. (2021, November 12). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Vanillin-derived amines for bio-based thermosets - Green Chemistry (RSC Publishing). (n.d.). Green Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]

-

A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations - MDPI. (2017, February 10). MDPI. Retrieved February 21, 2026, from [Link]

-

Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - PMC - NIH. (2019, May 1). PMC. Retrieved February 21, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. TRPV1 in Drug Discovery: Targeting Pain and Other Pathological Disorders - Creative Biogene [creative-biogene.com]

- 8. Drug design and development through the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Vanilloid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unsaturated long-chain N-acyl-vanillyl-amides (N-AVAMs): vanilloid receptor ligands that inhibit anandamide-facilitated transport and bind to CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. How Vanillyl Butyl Ether is Revolutionizing Skincare Formulations? [finechemical.net]

- 17. mdpi.com [mdpi.com]

- 18. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Vanillin-derived amines for bio-based thermosets - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Identification of Zingerone Reductive Amination Products

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reductive amination of zingerone, a key bioactive compound found in ginger. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize, identify, and characterize the resulting amine products. This document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles and analytical strategies, ensuring a thorough understanding of the process.

Introduction: Zingerone and the Significance of its Amine Derivatives

Zingerone, with the chemical name 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is a phenolic compound that contributes to the characteristic sweet and pungent aroma of cooked ginger.[1][2] Beyond its role as a flavoring agent, zingerone has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3]

The chemical structure of zingerone, featuring a ketone functional group, presents a valuable opportunity for synthetic modification to explore new chemical space and potentially enhance its therapeutic properties. Reductive amination stands out as a powerful and widely utilized method for the conversion of ketones into amines.[4] This reaction introduces a nitrogen-containing functional group, which is a cornerstone of many pharmaceuticals, and allows for the synthesis of a diverse library of zingerone derivatives with modified polarity, basicity, and biological activity.

The Core Reaction: Reductive Amination of Zingerone

Reductive amination is a two-step process that is often performed in a single pot. It involves the initial reaction of a carbonyl compound (in this case, the ketone group of zingerone) with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.[4][5][6]

Mechanism of Action

The reaction proceeds as follows:

-

Imine/Enamine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of zingerone. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic. The subsequent dehydration of the resulting hemiaminal intermediate yields an imine (if a primary amine is used) or an enamine (if a secondary amine is used).[5][6]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine or enamine to a single bond, yielding the final amine product.[4]

Diagram of the Reductive Amination of Zingerone with a Primary Amine

Sources

- 1. Ginger (Zingiber officinale) and Zingerone Antioxidant Properties Studied Using Hydrodynamic Voltammetry, Zingerone Crystal Structure and Density Functional Theory (DFT)—Results Support Zingerone Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: ZINGERONE SPECTRAL DATA [orgspectroscopyint.blogspot.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Using 4-(3-Aminobutyl)-2-methoxyphenol as a TRPV1 ligand precursor

Application Notes & Protocols

Topic: 4-(3-Aminobutyl)-2-methoxyphenol: A Versatile Precursor for the Synthesis and Evaluation of Novel TRPV1 Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting TRPV1 with Novel Chemical Scaffolds

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel renowned for its role as a polymodal integrator of noxious stimuli.[1][2] Expressed predominantly in primary sensory neurons, TRPV1 is activated by a diverse range of physical and chemical triggers, including high temperatures (>43°C), acidic conditions, and pungent plant-derived compounds like capsaicin, the active component in chili peppers.[1][3][4][5] Upon activation, TRPV1 allows the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization, action potential generation, and the sensation of pain and heat.[3][4] This central role in nociception has positioned TRPV1 as a critical therapeutic target for the development of new analgesics and treatments for inflammatory disorders.[6][7]

The archetypal TRPV1 agonist, capsaicin, possesses three key structural motifs essential for its activity: a vanillyl group (A region), an amide linker (B region), and a hydrophobic acyl chain (C region).[8] This structure-activity relationship provides a blueprint for medicinal chemists to design novel modulators. This guide introduces 4-(3-Aminobutyl)-2-methoxyphenol, a precursor molecule strategically designed for the facile synthesis of capsaicin analogues. Its guaiacol core mimics the vanillyl head of capsaicin, while the primary amine on its butyl side chain serves as a versatile chemical handle for acylation. This allows for the systematic modification of the hydrophobic tail, enabling the creation of a library of compounds with potentially diverse potencies and efficacies at the TRPV1 channel.

This document provides a comprehensive guide, from the chemical synthesis of a model ligand from this precursor to its detailed in vitro pharmacological characterization using state-of-the-art cell-based assays.

Section 1: The TRPV1 Signaling Cascade

TRPV1 is a homotetrameric protein where the four subunits form a central ion-conducting pore.[9] Ligand binding to the vanilloid binding pocket, located in the transmembrane region, induces a conformational change that opens the channel gate.[10][11] This gating allows cations to flow down their electrochemical gradient, depolarizing the neuron.[4] In inflammatory conditions, various mediators can sensitize TRPV1 through pathways involving protein kinase A (PKA) and protein kinase C (PKC), lowering its activation threshold and contributing to hyperalgesia.[3][9] Prolonged exposure to an agonist like capsaicin leads to a decrease in TRPV1 activity, a phenomenon known as desensitization, which is thought to underlie its paradoxical analgesic effect.[1]

Section 2: Synthesis Strategy: From Precursor to Active Ligand

The primary amine of 4-(3-Aminobutyl)-2-methoxyphenol is readily acylated via a standard amidation reaction with an acyl chloride or activated carboxylic acid. This straightforward synthetic route allows researchers to append various hydrophobic tails to the core structure, systematically probing the C-region requirements for TRPV1 activity. By varying the length, branching, and saturation of the acyl chain, one can fine-tune the ligand's potency and efficacy.

Section 3: Protocol for Synthesis of a Model Ligand

This protocol describes the synthesis of N-(4-(4-hydroxy-3-methoxy-phenyl)butan-2-yl)nonanamide, a capsaicin analog, by reacting the precursor with nonanoyl chloride.

3.1. Materials and Reagents

-

4-(3-Aminobutyl)-2-methoxyphenol

-

Nonanoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

3.2. Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-(3-Aminobutyl)-2-methoxyphenol (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir. Cool the mixture to 0°C using an ice bath.

-

Acylation: Add nonanoyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acid chloride and the hydrochloride salt of the base.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final compound.

-

Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Protocols for In Vitro Pharmacological Evaluation

The following protocols are designed for use with a stable cell line, such as HEK293, engineered to overexpress human TRPV1 (hTRPV1).[12][13]

4.1. Cell Culture Maintenance

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Blasticidin or G418, as required for the specific cell line).

-

Culture Conditions: Maintain cells as a monolayer at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

Subculture: Passage cells at 80-90% confluency. Detach cells using a trypsin-EDTA solution, neutralize with culture medium, centrifuge, and re-seed into new flasks at the appropriate split ratio (e.g., 1:3 to 1:6).[13]

4.2. Functional Assay: High-Throughput Calcium Imaging

Activation of TRPV1 leads to a significant influx of extracellular calcium, which can be measured using fluorescent calcium indicators.[16][17][18] This assay is a robust method for determining the potency (EC₅₀) of agonist compounds.

4.2.1. Materials and Reagents

-

hTRPV1-HEK293 cells

-

Black, clear-bottom 96-well or 384-well cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[16][17]

-

Pluronic F-127

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution containing calcium.

-

Synthesized ligand, capsaicin (positive control), and vehicle (DMSO).

-

Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR).[19]

4.2.2. Step-by-Step Calcium Assay Protocol

-

Cell Plating: Seed hTRPV1-HEK293 cells into black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Causality Note: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dye.

-

Remove culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with fresh Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well.

-

Compound Preparation: Prepare serial dilutions of the synthesized ligand and capsaicin in Assay Buffer. The final concentration of DMSO should be kept constant and low (e.g., <0.5%).

-

Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Compound Addition: Use the instrument's automated injector to add the compound dilutions to the wells.

-

Continue recording the fluorescence signal for 2-5 minutes to capture the peak response.

-

Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the vehicle control (0%) and a maximal concentration of capsaicin (100%). Plot the normalized response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

4.3. Functional Assay: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for studying ion channels, providing direct measurement of ion flow across the cell membrane with high temporal and voltage resolution.[20]

4.3.1. Principle This technique uses a glass micropipette as an electrode to form a high-resistance (giga-ohm) seal with the cell membrane. In the whole-cell configuration, the membrane patch is ruptured, allowing for control of the intracellular voltage and measurement of the total current flowing through all ion channels in the cell membrane.

4.3.2. Abbreviated Protocol

-

Cell Preparation: Plate hTRPV1-HEK293 cells at a low density on glass coverslips 24 hours before recording.

-

Solution Preparation: Prepare an extracellular solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose) and an intracellular solution (containing KCl or K-gluconate, MgCl₂, HEPES, EGTA, and ATP) to mimic physiological conditions.[21]

-

Recording: Transfer a coverslip to a recording chamber on an inverted microscope.

-

Using a micromanipulator, approach a single cell with a fire-polished glass pipette filled with intracellular solution and form a gigaseal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to measure current-voltage (I-V) relationships.

-

Perfuse the cell with the synthesized ligand at various concentrations and record the elicited inward current. Capsaicin should be used as a positive control.

-

Analysis: Measure the peak current amplitude at each concentration. Plot the normalized current versus ligand concentration to determine the EC₅₀.

Section 5: Data Presentation and Expected Results

Quantitative data from the functional assays should be summarized for clear comparison. The primary endpoint for an agonist is its potency (EC₅₀), which is the concentration required to elicit 50% of the maximal response.

Table 1: Example Pharmacological Data for a Synthesized Ligand

| Compound | Assay Type | Parameter | Value (nM) |

| Capsaicin (Control) | Calcium Imaging | EC₅₀ | 150 ± 25 |

| Synthesized Ligand | Calcium Imaging | EC₅₀ | 85 ± 15 |

| Capsaicin (Control) | Patch-Clamp | EC₅₀ | 180 ± 30 |

| Synthesized Ligand | Patch-Clamp | EC₅₀ | 110 ± 20 |

Data are presented as mean ± SEM from n=3 independent experiments.

A successful agonist synthesized from the 4-(3-Aminobutyl)-2-methoxyphenol precursor is expected to produce a concentration-dependent increase in both intracellular calcium and whole-cell current in hTRPV1-expressing cells. A leftward shift in the dose-response curve relative to a known agonist like capsaicin would indicate higher potency.

Section 6: Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Synthesis: Low reaction yield | Incomplete reaction; impure reagents; improper workup. | Ensure anhydrous conditions; check reagent purity; monitor reaction to completion via TLC; optimize purification. |

| Calcium Assay: No response to capsaicin | Cell line does not express functional TRPV1; dead cells; improper dye loading. | Verify TRPV1 expression via Western blot or qPCR; check cell viability; optimize dye loading time and concentration. |

| Calcium Assay: High background fluorescence | Incomplete removal of extracellular dye; cell death. | Optimize washing steps; ensure gentle handling of cells; use a lower seeding density. |

| Patch-Clamp: Unstable recordings | Poor seal quality; cell health is compromised. | Use freshly prepared solutions; ensure pipette tips are clean and properly fire-polished; use healthy, low-passage cells. |

Conclusion

The precursor 4-(3-Aminobutyl)-2-methoxyphenol offers a streamlined and flexible platform for the synthesis of novel capsaicin analogues. Its strategic design facilitates rapid diversification of the lipophilic tail, a key determinant of TRPV1 ligand activity. The accompanying protocols for cell-based functional analysis, from high-throughput calcium imaging to gold-standard patch-clamp electrophysiology, provide a robust framework for characterizing the pharmacological properties of these new chemical entities. This integrated approach of synthesis and evaluation empowers researchers to efficiently explore the structure-activity landscape of TRPV1 ligands, accelerating the discovery of next-generation therapeutics for pain management and beyond.

References

- Understand spiciness: mechanism of TRPV1 channel activation by capsaicin | Protein & Cell. (2017). Protein & Cell.

- TRPV1 - Wikipedia. Wikipedia.

- TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory ... - NCBI.

- Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC - NIH. (2017).

- Understanding diverse TRPV1 signaling – an update. - F1000Research. (2019). F1000Research.

- A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. The Journal of Physiology.

- Molecular Mechanisms of TRPV1 Channel Activation - Bentham Open. (2009). Bentham Open.

- General outline of TRPV1 channels' role in signaling pathways that... - ResearchGate.

- Assay of TRPV1 Receptor Signaling - Springer Nature Experiments.

- Comparison of intracellular calcium assays for TRPV1 receptors... - ResearchGate.

- Fluorescence-Based Assay for TRPV1 Channels - PubMed.

- Human TRPV1 Stable Cell Line-HEK293 - Creative Bioarray.

- Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene.

- TRPV1 channels are functionally expressed in the retinal microvascular endothelium and contribute to retinal angiogenic signalling in vitro | IOVS. (2014).

- Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit - Molecular Devices. Molecular Devices.

- hTRPV1-HEK293 Recombinant Cell Line. Millipore.

- Methods Used for Studying TRP Channel Functions in Sensory Neurons - NCBI - NIH. (2007).

- Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC.

- Electrophysiological Methods for the Study of TRP Channels - NCBI. (2018).

- Manual Patch-clamp Technique - Creative Bioarray.

- Explore TRP ion channel research with Automated P

- HEK293-TRPV1 cell line with RFP and Blasticidin dual marker, SC027-RB | Amsbio. Amsbio.

- Description, Synthesis and Application of Capsaicin - ChemicalBook. ChemicalBook.

- Chemical and Pharmacological Aspects of Capsaicin - MDPI. (2011). MDPI.

- Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PMC.

- New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket | eLife. (2020). eLife.

- TRPV1: A Potential Drug Target for Treating Various Diseases - PMC.

- Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - MDPI. (2023). MDPI.

- TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. benthamopen.com [benthamopen.com]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sophion.com [sophion.com]

- 7. mdpi.com [mdpi.com]

- 8. Description, Synthesis and Application of Capsaicin_Chemicalbook [chemicalbook.com]

- 9. physoc.org [physoc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket | eLife [elifesciences.org]

- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 13. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. amsbio.com [amsbio.com]

- 16. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 17. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moleculardevices.com [moleculardevices.com]

- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 21. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: A Detailed Guide to the Amide Coupling of Fatty Acids with 4-(3-Aminobutyl)-2-methoxyphenol

Introduction: The Rationale for N-Acyl Phenolamines

The conjugation of fatty acids to bioactive molecules is a cornerstone strategy in modern drug development and chemical biology. This process, known as lipidation, can profoundly alter the pharmacokinetic and pharmacodynamic properties of a parent compound. By covalently attaching a lipid moiety, researchers can enhance membrane permeability, improve metabolic stability, prolong plasma half-life, and facilitate targeted delivery.

The target amine for this protocol, 4-(3-aminobutyl)-2-methoxyphenol, presents a versatile scaffold. The primary amine serves as a reactive handle for conjugation, while the methoxyphenol group offers potential for further functionalization or can act as a pharmacophore itself. The resulting N-acyl derivatives are of significant interest as potential therapeutic agents, advanced biomaterials, or molecular probes for studying biological systems.

This guide provides a comprehensive, field-proven protocol for the efficient synthesis of these valuable conjugates. We will move beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it effectively. The primary method detailed herein utilizes a carbodiimide-mediated coupling reaction, a robust and widely adopted technique for amide bond formation.

The Chemistry of Amide Bond Formation: An In-Depth Look

The direct reaction between a carboxylic acid (the fatty acid) and an amine is generally unfavorable under standard conditions. The acidic proton of the carboxylic acid readily protonates the basic amine, forming a highly stable and unreactive carboxylate-ammonium salt.[1][2] Overcoming this thermodynamic sink requires activating the carboxylic acid to make it a more potent electrophile.

Our protocol employs the widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), a "zero-length" crosslinker that facilitates amide bond formation without being incorporated into the final product.[3][4] The process, enhanced by N-hydroxysuccinimide (NHS), can be understood through a two-step mechanism that is typically performed in a single pot:

-

Activation of the Carboxylic Acid: EDC reacts with the fatty acid's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, priming the carbonyl carbon for nucleophilic attack.[1][3][5]

-

Stabilization with NHS: The O-acylisourea intermediate is unstable in aqueous or protic environments and can hydrolyze back to the starting carboxylic acid or rearrange into an unreactive N-acylurea byproduct.[4] To mitigate this, N-hydroxysuccinimide (NHS) is added. NHS rapidly reacts with the intermediate to form a semi-stable NHS ester. This new intermediate is more resistant to hydrolysis but remains highly reactive towards primary amines.[3][5]

-

Nucleophilic Attack and Amide Formation: The primary amine of 4-(3-aminobutyl)-2-methoxyphenol attacks the carbonyl carbon of the NHS ester. This displaces the NHS group and forms the desired stable amide bond. The reaction is most efficient at a neutral to slightly basic pH (7-8), where the primary amine is deprotonated and thus maximally nucleophilic.[3]

The entire mechanistic pathway is illustrated below.

Materials and Methods

Reagents and Consumables

| Component | Suggested Grade | Notes |

| Fatty Acid (e.g., Palmitic Acid) | ≥99% | Protocol is adaptable to various saturated or unsaturated fatty acids. |

| 4-(3-Aminobutyl)-2-methoxyphenol HCl | ≥98% | The hydrochloride salt is common; a base is required for neutralization.[6] |

| EDC·HCl | ≥99% (Biotinylation Grade) | Highly hygroscopic. Equilibrate to room temperature before opening.[4] |

| N-hydroxysuccinimide (NHS) | ≥98% | |

| Triethylamine (TEA) or DIPEA | ≥99.5%, Anhydrous | Required to deprotonate the amine hydrochloride salt. |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | An excellent solvent for all reactants.[7] |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | For extraction and chromatography. |

| Hexanes | ACS Grade or higher | For chromatography. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | For aqueous work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | For aqueous work-up. |

| Brine (NaCl) | Saturated aqueous solution | For aqueous work-up. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | For flash column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |

Equipment

-

Round-bottom flasks and standard glassware

-

Magnetic stirrer and stir bars

-

Inert atmosphere supply (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column or automated flash chromatography system

-

Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Detailed Experimental Protocol

This protocol is based on a 1.0 mmol scale. It can be scaled up or down as needed, with proportional adjustments to reagent quantities and solvent volumes.

Step 1: Preparation of Reactants

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the fatty acid (1.0 mmol, 1.0 eq).

-

Under an inert atmosphere (N₂ or Ar), add 10 mL of anhydrous DMF via syringe. Stir until the fatty acid is completely dissolved.

Step 2: Carboxylic Acid Activation

-

To the stirred fatty acid solution, add N-hydroxysuccinimide (NHS) (1.2 mmol, 1.2 eq).

-

Next, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 mmol, 1.2 eq).[7]

-

Allow the mixture to stir at room temperature for 30 minutes. The solution may become slightly cloudy.

Step 3: Amine Addition and Coupling

-

In a separate vial, dissolve 4-(3-aminobutyl)-2-methoxyphenol HCl (1.1 mmol, 1.1 eq) in 5 mL of anhydrous DMF.

-

Add triethylamine (TEA) (1.2 mmol, 1.2 eq) to the amine solution and stir for 5 minutes to liberate the free amine.

-

Add the amine solution dropwise to the activated fatty acid mixture from Step 2.

-

Rinse the vial with an additional 1-2 mL of DMF and add to the reaction flask.

-

Allow the reaction to stir at room temperature for 12-18 hours (overnight).

Step 4: Reaction Monitoring

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Use a solvent system such as 30-50% ethyl acetate in hexanes.

-

Spot the starting fatty acid, the amine, and the reaction mixture. The reaction is complete upon consumption of the limiting reagent (typically the fatty acid) and the appearance of a new, less polar product spot.

Step 5: Aqueous Work-up

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate.

-

Shake vigorously and allow the layers to separate. Collect the organic (top) layer.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) - to remove unreacted amine and TEA.

-

Saturated NaHCO₃ solution (2 x 30 mL) - to remove unreacted fatty acid and NHS.

-

Brine (1 x 30 mL) - to remove residual water.[8]

-

-

Dry the collected organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 6: Purification

-

The crude product, typically a viscous oil or waxy solid, should be purified by flash column chromatography.

-

Adsorb the crude material onto a small amount of silica gel.

-

Load onto a silica gel column packed in hexanes.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 50%). Collect fractions and analyze by TLC to isolate the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final N-acyl product.

Characterization and Data

The identity and purity of the final conjugate must be confirmed through spectroscopic analysis.

| Parameter | Typical Value / Observation | Purpose |

| Stoichiometry | Fatty Acid:Amine:EDC:NHS = 1:1.1:1.2:1.2 | Ensures complete consumption of the limiting fatty acid. |

| Reaction Time | 12 - 18 hours | Allows the coupling reaction to proceed to completion. |

| ¹H NMR | Appearance of a broad singlet ~5.5-7.0 ppm (amide N-H); characteristic shifts of protons alpha to the carbonyl and nitrogen. | Confirms covalent bond formation and structural integrity. |

| Mass Spec (ESI+) | Detection of [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the product. | Confirms the correct mass of the final compound. |

| FTIR | Strong absorbance band at ~1640 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch). | Confirms the presence of the key amide functional group. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive EDC due to moisture exposure. 2. Incomplete deprotonation of the amine hydrochloride. 3. Insufficient activation time. | 1. Use a fresh bottle of EDC; ensure anhydrous conditions. 2. Ensure at least one equivalent of base (TEA/DIPEA) is added and stirred before addition. 3. Extend the pre-activation time of the fatty acid with EDC/NHS to 45-60 minutes. |

| Significant N-acylurea Byproduct | The unstable O-acylisourea intermediate rearranged before reacting with the amine. | This can happen if the amine is added too slowly or if its concentration is too low. Ensure the amine is added promptly after the activation step. Increasing the equivalents of NHS can also help favor the more stable ester pathway. |

| Difficulty in Purification | Product co-elutes with starting material or byproducts. | 1. Ensure the aqueous work-up was performed thoroughly to remove water-soluble impurities. 2. Optimize the TLC solvent system before running the column. Try a shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol). |

Conclusion

This application note provides a robust and well-vetted protocol for the EDC/NHS-mediated coupling of fatty acids to 4-(3-aminobutyl)-2-methoxyphenol. By understanding the chemical principles behind each step, researchers are empowered to successfully synthesize these valuable conjugates and adapt the methodology to a wide range of fatty acid substrates. Rigorous purification and thorough spectroscopic characterization are paramount to ensuring the quality and reliability of the final product for downstream applications in research and development.

References

-

ResearchGate. (2017, November 2). Does anybody have experience with coupling a fatty acid with an amine dye? [Online forum post]. Available at: [Link]

- Google Patents. (1995). US5419815A - Process for purifying fatty acid amides.

- Google Patents. (2006). US7098351B2 - Process for the production of fatty acid amides.

-

Zelezetsky, I., et al. (2005). Conjugation of fatty acids with different lengths modulates the antibacterial and antifungal activity of a cationic biologically inactive peptide. Biochemical Journal, 390(Pt 1), 173–184. Available at: [Link]

-

Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. DOI:10.1039/D3GC00456B. Available at: [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

-

ResearchGate. (2018). Synthesis of amide derivatives from fatty acids and amino acids with amines using TiCp2Cl2 as catalyst. Available at: [Link]

-

ResearchGate. (2017). A Convenient Protocol for the Synthesis of Fatty Acid Amides. Available at: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

-

Chemistry Stack Exchange. (2012, December 10). How do you Synthesise a Fatty Acid Amide? Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Available at: [Link]

-

Royal Society of Chemistry. (2020). Supporting information. Available at: [Link]

-

PubChemLite. 4-(3-aminobutyl)-2-methoxyphenol hydrochloride (C11H17NO2). Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. PubChemLite - 4-(3-aminobutyl)-2-methoxyphenol hydrochloride (C11H17NO2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Zingerone-Based Pseudo-Capsaicinoids

Abstract

This document provides a detailed methodological guide for the synthesis of zingerone-based pseudo-capsaicinoids, compounds of significant interest to the pharmaceutical and flavor industries. We present a logical, field-proven workflow that begins with the synthesis of key precursors—zingerone and vanillylamine—from the readily available starting material, vanillin. The guide culminates in the synthesis of target pseudo-capsaicinoids via N-acylation of vanillylamine. Each protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final compounds. Explanations for experimental choices, detailed safety protocols, and comprehensive analytical data are provided to support researchers, scientists, and drug development professionals in this area of synthetic chemistry.

Introduction and Strategic Overview

Capsaicinoids, the compounds responsible for the pungency of chili peppers, have garnered substantial attention for their diverse pharmacological activities.[1] Their therapeutic potential, however, is often limited by their intense pungency. This has driven the development of synthetic analogues, or pseudo-capsaicinoids, which aim to retain the beneficial biological activities while modulating the sensory properties.[2][3]

Zingerone (vanillylacetone), the key flavor component of cooked ginger, serves as an excellent structural template for these analogues.[4] Its structural similarity to capsaicin—sharing the same 4-hydroxy-3-methoxybenzyl (vanillyl) moiety—makes it and its related precursors ideal starting points for building a library of novel pseudo-capsaicinoids.[5]

This guide outlines a robust and modular synthetic strategy. The overall workflow is bifurcated into two primary stages:

-

Synthesis of Key Precursors: We detail the preparation of two critical building blocks from vanillin:

-

Assembly of Pseudo-Capsaicinoids: We describe the final convergent step, the N-acylation of vanillylamine with various acyl chlorides, to yield the target molecules. This reaction is highly versatile, allowing for the creation of a diverse range of analogues by simply changing the acylating agent.[9][10]

This approach provides a logical and efficient pathway for accessing these valuable compounds, with an emphasis on high yields, purity, and clear structural verification.

Caption: Overall Synthetic Workflow.

Part I: Synthesis of Key Precursors

The success of the final synthesis hinges on the quality of the precursors. The following protocols have been optimized for high yield and purity.

Protocol 1: Two-Step Synthesis of Zingerone from Vanillin

This synthesis first joins vanillin and acetone via a base-catalyzed aldol condensation to form dehydrozingerone, which is then selectively hydrogenated to yield zingerone.[4][11][12] The initial condensation is highly efficient as vanillin lacks α-hydrogens, preventing self-condensation and favoring the desired cross-aldol reaction.[12] The subsequent hydrogenation specifically targets the α,β-unsaturated double bond, leaving the carbonyl and aromatic ring intact.[6]

Caption: Zingerone Synthesis Pathway.

Step A: Synthesis of Dehydrozingerone (4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (15.2 g, 0.1 mol) in acetone (50 mL).

-

Base Addition: While stirring vigorously, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (20 mL) dropwise over 30 minutes. The solution will turn deep yellow/orange.

-

Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 7:3 hexanes:ethyl acetate solvent system until the vanillin spot has disappeared.

-

Work-up: Cool the reaction mixture in an ice bath and acidify to pH ~2 by slowly adding 2M hydrochloric acid (HCl). A yellow precipitate will form.

-

Isolation: Collect the yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50°C. A typical yield is 90-97%.[11]

Step B: Synthesis of Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone)

-

Reaction Setup: To a hydrogenation vessel, add dehydrozingerone (9.6 g, 0.05 mol) and ethanol (100 mL). Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g).

-

Hydrogenation: Secure the vessel in a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then pressurize to 3-4 bar.[7][8]

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting pale yellow oil or solid can be purified by recrystallization from a mixture of ether and petroleum ether. A typical yield is >95%.[4]

Protocol 2: Two-Step Synthesis of Vanillylamine Hydrochloride from Vanillin